REACTION_CXSMILES
|
C([CH2:8][NH2:9])C1C=CC=CC=1.[C:10]([O:14][C:15]([N:17]1[CH2:22][CH2:21][C:20](=O)[CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:11].C(O[BH-](O[C:34](=O)[CH3:35])OC(=O)C)(=O)C.[Na+].[C:38](O)(=O)C.[CH2:42]1[CH2:46]O[CH2:44][CH2:43]1>>[C:10]([O:14][C:15]([N:17]1[CH2:22][CH2:21][CH:20]([N:9]([CH2:8][C:34]2[CH:35]=[CH:46][CH:42]=[CH:43][CH:44]=2)[CH3:38])[CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
648 μL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)CN
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
798 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
144 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at rt for 40 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate (15 mL) and water (15 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with sodium bicarbonate solution (2×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (2×20 mL), dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by chromatography
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)N(C)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |